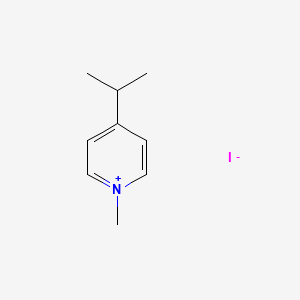

4-Isopropylpicolinium iodide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

18136-37-3 |

|---|---|

Molecular Formula |

C9H14IN |

Molecular Weight |

263.12 g/mol |

IUPAC Name |

1-methyl-4-propan-2-ylpyridin-1-ium;iodide |

InChI |

InChI=1S/C9H14N.HI/c1-8(2)9-4-6-10(3)7-5-9;/h4-8H,1-3H3;1H/q+1;/p-1 |

InChI Key |

AQHUYMZGEPKCRI-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C1=CC=[N+](C=C1)C.[I-] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 4 Isopropylpicolinium Iodide

Comprehensive Analysis of Synthetic Pathways

The formation of 4-isopropylpicolinium iodide typically proceeds through the N-alkylation of 4-isopropylpicoline. This reaction, a variation of the Menshutkin reaction, involves the quaternization of the nitrogen atom in the pyridine (B92270) ring.

Precursor Selection and Design Strategies

The primary precursors for the synthesis of 4-isopropylpicolinium iodide are 4-isopropylpicoline and an alkylating agent, typically an iodoalkane. The choice of the iodoalkane determines the nature of the alkyl group attached to the nitrogen atom. For the synthesis of a simple 4-isopropylpicolinium iodide, methyl iodide is a common and effective reagent.

The design of the synthesis strategy revolves around achieving high conversion and selectivity. A solvent-free, "one-pot" approach at room temperature has been reported for the synthesis of analogous quinolinium iodides, which can be adapted for 4-isopropylpicolinium iodide to yield a highly pure product. researchgate.net The reaction involves the direct mixing of the picoline derivative with the iodoalkane.

| Precursor | Role | Key Considerations |

| 4-Isopropylpicoline | Nitrogen-containing heterocyclic base | The nucleophilicity of the nitrogen atom influences the reaction rate. The isopropyl group at the 4-position can exert a modest electronic effect on the pyridine ring. |

| Iodoalkane (e.g., Methyl Iodide) | Alkylating agent | The C-I bond is relatively weak, making iodoalkanes reactive alkylating agents. The choice of the alkyl group (e.g., methyl, ethyl) will define the final product. |

Reaction Kinetics and Thermodynamic Considerations

The N-alkylation of 4-isopropylpicoline with an iodoalkane is generally considered to be a bimolecular nucleophilic substitution (S_N2) reaction. The reaction rate is dependent on the concentration of both the picoline and the alkylating agent.

The kinetics of the reaction can be described by the following rate equation: Rate = k[4-isopropylpicoline][iodoalkane]

Several factors influence the reaction kinetics:

Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are often preferred as they can solvate the transition state, accelerating the reaction.

Temperature: Increasing the temperature generally increases the reaction rate, as it provides the necessary activation energy for the reaction to proceed. However, elevated temperatures may also lead to the formation of side products.

Steric Hindrance: The steric bulk of the substituents on both the picoline and the alkylating agent can affect the rate. While the isopropyl group is at the 4-position and does not directly hinder the nitrogen atom, bulky alkylating agents could slow down the reaction.

Thermodynamically, the formation of the picolinium salt is typically an exothermic process, driven by the formation of a stable ionic product. The equilibrium of the reaction lies far to the right, favoring the formation of 4-isopropylpicolinium iodide.

A kinetic study on the N-methylation of morpholine (B109124), a related heterocyclic amine, demonstrated that the reaction follows pseudo-first-order kinetics when one reactant is in large excess. researchgate.net A similar approach could be used to study the kinetics of 4-isopropylpicolinium iodide synthesis.

Catalytic Approaches in 4-Isopropylpicolinium Iodide Synthesis

While the direct N-alkylation of picolines is often efficient, catalytic methods can be employed to enhance reaction rates and yields, particularly with less reactive alkylating agents or for more complex transformations.

Rhodium(I) complexes have been shown to catalyze the ortho-alkylation of pyridines and quinolines. nih.gov Although this is a C-H activation process rather than direct N-alkylation, it highlights the use of transition metal catalysts in modifying pyridine rings.

For N-alkylation specifically, various catalysts have been explored for the reaction of amines with alcohols, which proceed via a "borrowing hydrogen" mechanism. These include catalysts based on cobalt, rsc.org copper-nickel oxides, researchgate.net and ferric perchlorate. researchgate.net While these methods are typically used with alcohols as the alkylating source, they represent advanced catalytic strategies that could potentially be adapted for the synthesis of picolinium salts.

| Catalytic System | Description | Potential Applicability |

| Rh(I)-phosphine complexes | Catalyzes ortho-alkylation of N-heterocycles via C-H activation. nih.gov | While not a direct N-alkylation method, it demonstrates the use of transition metals to functionalize pyridines. |

| Cobalt(II) inverse triazolyl-pyridine complex | Catalyzes N-alkylation of amines with alcohols. rsc.org | Could be adapted for the synthesis of picolinium salts from picolines and alcohols. |

| CuO–NiO/γ–Al2O3 | Heterogeneous catalyst for the gas-phase N-alkylation of morpholine with alcohols. researchgate.net | Offers a potentially continuous and reusable catalytic system for picolinium salt synthesis. |

Advanced Purification and Isolation Techniques

The purification of 4-isopropylpicolinium iodide is crucial to remove unreacted precursors, solvents, and any side products. As an ionic compound, it lends itself to specific purification methods.

Chromatographic Separation Methods

Chromatography is a powerful technique for the purification of ionic compounds like 4-isopropylpicolinium iodide. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for the separation, identification, and quantification of components in a mixture. mdpi.com For ionic liquids, mixed-mode chromatography, which utilizes both ionic and hydrophobic interactions, can be particularly effective. sielc.com Columns such as the Obelisc R, which have both positively and negatively charged groups, can retain and separate both the cation and anion of an ionic liquid. sielc.com The mobile phase composition, including the use of ionic liquid additives, can be optimized to improve peak shape and resolution. nih.gov

Capillary Electrophoresis (CE): CE is an electrokinetic separation method that separates molecules based on their charge and size. nih.gov It is a highly efficient technique that requires small sample volumes and can be considered a "greener" separation method. nih.gov Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed for the analysis and purification of ionic species like 4-isopropylpicolinium iodide. nih.gov

Crystallization and Recrystallization Optimization

Crystallization is a common and effective method for the purification of solid organic salts. mdpi.com

The crude 4-isopropylpicolinium iodide can be purified by dissolving it in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.

For picolinium salts, diethyl ether has been used as a solvent for crystallization. mdpi.com The process involves dissolving the crude product, filtering, washing with cold solvent, and then drying to obtain the purified crystals.

Continuous crystallization, where an antisolvent is added to a solution of the crude product, is another advanced technique that can be employed for the purification of iodide-containing compounds. google.com This method allows for a continuous process with potentially higher throughput and control over crystal size and purity.

The optimization of crystallization involves screening different solvents and solvent mixtures, controlling the rate of cooling, and potentially seeding the solution to induce crystallization.

| Purification Technique | Principle | Key Parameters for Optimization |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary phase and a mobile phase. mdpi.com | Stationary phase chemistry (e.g., mixed-mode), mobile phase composition (e.g., buffer, organic modifier, ionic liquid additives), flow rate, and detection wavelength. sielc.comnih.gov |

| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. nih.gov | Applied voltage, buffer composition and pH, capillary length and diameter, and injection volume. nih.gov |

| Crystallization/Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. mdpi.com | Solvent selection, cooling rate, seeding, and solvent/antisolvent ratios. google.com |

Development of Novel Derivatization and Analogue Synthesis Strategies

The strategic development of derivatives and analogues of 4-isopropylpicolinium iodide is crucial for exploring and fine-tuning its chemical and physical properties. Research in this area focuses on three primary modifications: alteration of the N-alkyl substituent, functionalization of the pyridine ring, and chemical transformation of the isopropyl group. These strategies allow for the systematic investigation of structure-activity relationships.

A foundational method for synthesizing analogues of 4-isopropylpicolinium iodide is through the quaternization of 4-isopropylpyridine (B108708) with various alkyl halides, a process analogous to the Menshutkin reaction. nih.gov This approach allows for the introduction of a wide array of N-alkyl chains, thereby modulating the compound's lipophilicity and steric bulk. Studies on similar picolinium salts have demonstrated that variations in the N-alkyl group, such as changing the chain length from C12 to C16, can significantly influence the resulting salt's properties. nih.govnih.gov This suggests that a library of 4-isopropylpicolinium iodide analogues can be readily synthesized by reacting 4-isopropylpyridine with different iodoalkanes.

| Starting Pyridine | Alkylating Agent | Resulting Analogue |

| 4-Isopropylpyridine | Dodecyl iodide | 1-Dodecyl-4-isopropylpicolinium iodide |

| 4-Isopropylpyridine | Tetradecyl iodide | 1-Tetradecyl-4-isopropylpicolinium iodide |

| 4-Isopropylpyridine | Hexadecyl iodide | 1-Hexadecyl-4-isopropylpicolinium iodide |

| Table 1: Analogue Synthesis via N-Alkylation of 4-Isopropylpyridine. This table illustrates the synthesis of various analogues of 4-isopropylpicolinium iodide by altering the N-alkyl substituent through a Menshutkin-like reaction. |

Further diversification of the 4-isopropylpicolinium iodide structure can be achieved by modifying the pyridine ring itself prior to quaternization. Modern synthetic methodologies offer several avenues for the regioselective functionalization of pyridines. For instance, Minisci-type reactions can be employed to introduce various alkyl groups at positions other than C-4. youtube.com Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, on a pre-functionalized pyridine ring (e.g., a halopyridine) can introduce aryl or alkynyl moieties. nih.govmdpi.com These substituted 4-isopropylpyridines can then be quaternized with methyl iodide to yield a diverse set of analogues.

| Precursor | Reaction Type | Introduced Substituent |

| 4-Isopropyl-2-chloropyridine | Suzuki Coupling | Phenyl |

| 4-Isopropyl-3-bromopyridine | Sonogashira Coupling | Trimethylsilylacetylene |

| 4-Isopropylpyridine | Minisci Reaction | tert-Butyl |

| Table 2: Strategies for Pyridine Ring Functionalization for Analogue Synthesis. This table outlines potential synthetic routes to analogues of 4-isopropylpicolinium iodide by modifying the pyridine ring before the quaternization step. |

A significant advancement in derivatization strategies involves the functionalization of the isopropyl group. The tertiary benzylic-like hydrogen on the isopropyl group is a key site for chemical reactivity. Research has shown that 4-isopropylpyridine can undergo aerobic oxidation to form 4-isopropylpyridine hydroperoxide. acs.orgnih.govacs.org This reaction highlights the susceptibility of the tertiary carbon to oxidation, opening a pathway for introducing an oxygen-containing functional group. acs.org It is conceivable that this hydroperoxide derivative could be further transformed into a hydroxyl group, yielding 4-(1-hydroxy-1-methylethyl)pyridine, which can then be quaternized to produce the corresponding picolinium iodide. This strategy introduces a hydrophilic functional group, which could significantly alter the compound's properties. The quaternization of similar hydroxy-functionalized pyridines, such as 4-(hydroxymethyl)pyridine, has been successfully demonstrated. rsc.org

| Precursor | Reagent/Condition | Intermediate Product | Final Derivatized Picolinium Salt |

| 4-Isopropylpyridine | Slow air flow | 4-Isopropylpyridine hydroperoxide | 1-Methyl-4-(1-hydroperoxy-1-methylethyl)picolinium iodide |

| 4-Isopropylpyridine hydroperoxide | Reduction | 4-(1-Hydroxy-1-methylethyl)pyridine | 1-Methyl-4-(1-hydroxy-1-methylethyl)picolinium iodide |

| Table 3: Derivatization via Functionalization of the Isopropyl Group. This table presents a potential pathway for the derivatization of 4-isopropylpicolinium iodide by targeting the isopropyl substituent for oxidation and subsequent transformation. |

These derivatization and analogue synthesis strategies provide a versatile toolkit for the chemical modification of 4-isopropylpicolinium iodide, enabling a deeper understanding of its structure-property relationships.

Advanced Spectroscopic Characterization and Structural Analysis of 4 Isopropylpicolinium Iodide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 4-Isopropylpicolinium iodide, high-resolution ¹H and ¹³C NMR spectroscopy, along with multidimensional techniques, allows for the precise mapping of its molecular framework.

The positive charge on the nitrogen atom in the picolinium ring significantly influences the electron density distribution, leading to a downfield shift of the aromatic proton and carbon signals compared to its precursor, 4-isopropylpyridine (B108708). chemicalbook.comnih.gov The iodide anion can also influence the chemical shifts through "through-space" relativistic effects, particularly on the protons closest to the anion. nih.gov

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. The aromatic protons, H-2/H-6 and H-3/H-5, will appear as doublets due to ortho-coupling. The methine proton will be a septet, coupled to the six equivalent methyl protons, which in turn will appear as a doublet.

In the ¹³C NMR spectrum, the quaternization of the nitrogen atom causes a general downfield shift for the ring carbons. nih.govnih.gov The carbon atoms of the picolinium ring will exhibit distinct resonances, with C-4, C-2/C-6, and C-3/H-5 appearing at characteristic chemical shifts. The signals for the isopropyl group, the methine, and the two equivalent methyl carbons, will also be clearly identifiable. chemicalbook.comnist.gov The expected chemical shifts, based on data from analogous compounds, are summarized in the table below. chemicalbook.comnih.govnih.govchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Isopropylpicolinium Iodide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2, H-6 | 8.8 - 9.0 | - |

| H-3, H-5 | 7.8 - 8.0 | - |

| CH (isopropyl) | 3.2 - 3.4 | 34 - 36 |

| CH₃ (isopropyl) | 1.3 - 1.5 | 23 - 25 |

| C-2, C-6 | - | 144 - 146 |

| C-3, C-5 | - | 128 - 130 |

Note: Predicted values are based on data for 4-substituted pyridinium (B92312) salts and related structures. Actual values may vary depending on the solvent and concentration.

Variable Temperature (VT) NMR spectroscopy is a powerful technique to study dynamic processes in molecules, such as conformational changes that occur on the NMR timescale. For 4-Isopropylpicolinium iodide, the primary conformational flexibility arises from the rotation of the isopropyl group around the C4-C(isopropyl) single bond.

At room temperature, this rotation is typically fast on the NMR timescale, resulting in the observation of a single, time-averaged signal for the two methyl groups of the isopropyl substituent. As the temperature is lowered, the rate of rotation decreases. If the rotation becomes slow enough, the two methyl groups may become chemically non-equivalent, leading to the observation of two distinct signals in both the ¹H and ¹³C NMR spectra. The temperature at which the single peak coalesces into two is known as the coalescence temperature, which can be used to calculate the energy barrier for the rotation. This type of analysis provides valuable information about the steric and electronic interactions that govern the conformational preferences of the molecule.

Solid-State NMR (SS-NMR) spectroscopy provides detailed structural information about materials in their solid form, which can be crystalline, amorphous, or a mixture of both. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, SS-NMR spectra are influenced by these interactions, which contain rich structural information.

For 4-Isopropylpicolinium iodide, SS-NMR can be used to:

Distinguish between crystalline and amorphous forms: Crystalline materials typically give sharp, well-defined peaks in SS-NMR spectra, while amorphous materials exhibit broad, featureless signals.

Determine the number of non-equivalent molecules in the unit cell: Polymorphism, the ability of a substance to exist in more than one crystal form, can be readily identified by SS-NMR, as different polymorphs will give distinct spectra. mdpi.com

Probe intermolecular interactions: SS-NMR techniques can measure internuclear distances and probe the proximity of different atoms, providing insights into the packing of molecules in the crystal lattice and the nature of intermolecular interactions with the iodide anion. researchgate.net

Vibrational Spectroscopy (Raman and Infrared) for Molecular Dynamics

Vibrational spectroscopy, including both Raman and Infrared (IR) techniques, is a sensitive probe of molecular structure and bonding. These methods provide a vibrational fingerprint of the molecule, allowing for the identification of functional groups and the study of intermolecular interactions. rjpbcs.com

The vibrational spectrum of 4-Isopropylpicolinium iodide is dominated by the vibrations of the picolinium ring and the isopropyl group. The assignment of the observed bands can be made by comparison with the spectra of related compounds, such as pyridine (B92270), substituted pyridines, and other picolinium salts. researchgate.netresearchgate.net

Key vibrational modes include:

Picolinium Ring Vibrations: The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations will give rise to a series of bands between 1400 and 1650 cm⁻¹. Ring breathing modes and other deformations will appear in the fingerprint region below 1400 cm⁻¹.

Isopropyl Group Vibrations: The C-H stretching vibrations of the methyl and methine groups will be observed in the 2850-2970 cm⁻¹ range. The C-H bending vibrations are expected around 1370-1470 cm⁻¹. docbrown.info

Iodide Ion Vibrations: In the solid state, lattice vibrations involving the iodide anion may be observed at low frequencies (typically below 200 cm⁻¹) in the Raman spectrum. researchgate.netresearchgate.netirdg.org

Table 2: Predicted Characteristic Vibrational Frequencies for 4-Isopropylpicolinium Iodide

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3100 - 3000 | Aromatic C-H Stretching |

| 2970 - 2850 | Aliphatic C-H Stretching (Isopropyl) |

| 1650 - 1600 | Picolinium Ring Stretching (C=C, C=N) |

| 1550 - 1400 | Picolinium Ring Stretching (C=C, C=N) |

| 1470 - 1370 | C-H Bending (Isopropyl) |

| < 1400 | Fingerprint Region (Ring Deformations, etc.) |

Note: These are general ranges and the exact positions and intensities of the bands can provide detailed structural information.

In the solid state, the structure and properties of 4-Isopropylpicolinium iodide are governed by a network of intermolecular interactions. mdpi.comresearchgate.net These interactions can be studied through their effects on the vibrational spectra.

Ion-Pairing Interactions: The primary interaction is the electrostatic attraction between the positively charged picolinium cation and the negatively charged iodide anion. This strong interaction influences the entire vibrational spectrum.

Hydrogen Bonding: Weak C-H···I hydrogen bonds may form between the protons of the picolinium ring (especially the slightly more acidic protons at the 2 and 6 positions) and the iodide anion. These interactions would lead to a slight red-shift (lowering of frequency) and broadening of the corresponding C-H stretching bands in the IR spectrum.

π-π Stacking: The planar picolinium rings may stack on top of each other in the crystal lattice, leading to π-π interactions. These interactions can be probed by changes in the vibrational modes of the aromatic ring. researchgate.net

The presence and strength of these intermolecular forces dictate the crystal packing, which in turn influences the physical properties of the material. A detailed analysis of the vibrational spectra, particularly in the solid state and at variable temperatures, can provide a comprehensive picture of the molecular dynamics and intermolecular interactions within 4-Isopropylpicolinium iodide. mdpi.com

Scientific Data on 4-Isopropylpicolinium Iodide Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the advanced spectroscopic and structural analysis of the chemical compound 4-Isopropylpicolinium iodide is not publicly available. As a result, the generation of a detailed article focusing on its mass spectrometry, X-ray diffraction, and electronic spectroscopy, as per the requested outline, cannot be fulfilled at this time.

Searches for specific data on the electrospray ionization mass spectrometry (ESI-MS) fragmentation pathways, high-resolution mass spectrometry for elemental composition verification, single-crystal X-ray diffraction for absolute configuration and unit cell parameters, and powder X-ray diffraction for polymorphic studies of 4-Isopropylpicolinium iodide have yielded no specific results for this particular compound.

While general principles of mass spectrometry and X-ray diffraction are well-established for related chemical structures, such as other pyridinium salts and alkyl iodides, the absence of dedicated research on 4-Isopropylpicolinium iodide prevents a scientifically accurate and detailed discussion of its specific characteristics. The scientific community has not, to date, published in-depth studies that would provide the necessary data for the sections and subsections requested.

Therefore, any attempt to create the specified article would be speculative and would not meet the required standards of scientific accuracy and detailed research findings. Further research and publication by the scientific community would be necessary to enable a comprehensive analysis of 4-Isopropylpicolinium iodide.

Advanced Electronic and Optoelectronic Spectroscopic Techniques

UV-Vis Spectroscopy for Electronic Transitions

There is no available data on the UV-Vis absorption maxima (λmax) or molar absorptivity (ε) for 4-isopropylpicolinium iodide in various solvents. Such data would be crucial for understanding the electronic transitions within the molecule, likely π-π* and n-π* transitions associated with the picolinium ring system. The influence of the isopropyl substituent and the iodide counter-ion on these transitions has not been documented.

Fluorescence Spectroscopy for Photophysical Properties

Information regarding the fluorescence properties of 4-isopropylpicolinium iodide, including its excitation and emission spectra, quantum yield, and fluorescence lifetime, is not present in the available literature. Consequently, its potential as a fluorescent probe or its behavior in different solvent environments cannot be assessed.

Circular Dichroism for Chiral Investigations

There are no studies employing circular dichroism to investigate the chirality of 4-isopropylpicolinium iodide. As the molecule itself is achiral unless a chiral center is introduced, for instance, through derivatization or in a chiral solvent, it is possible that such studies have not been a research focus.

Electrochemical Behavior and Applications of 4 Isopropylpicolinium Iodide Systems

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) Investigations

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are powerful electroanalytical techniques used to study the redox behavior of chemical species. They involve applying a varying potential to an electrode and measuring the resulting current.

Redox Potentials and Electron Transfer Mechanisms

In an electrochemical analysis of 4-isopropylpicolinium iodide, CV and SWV would be employed to determine the redox potentials of the 4-isopropylpicolinium cation and the iodide anion. The iodide (I⁻) anion is known to undergo oxidation. This process can be complex, potentially involving the formation of iodine (I₂) and triiodide (I₃⁻). The oxidation of iodide to iodine is a well-characterized electrochemical process. The resulting voltammograms would show an anodic peak corresponding to this oxidation. The potential at which this peak occurs is indicative of the energy required to remove electrons from the iodide ion.

The 4-isopropylpicolinium cation would be expected to undergo reduction at a specific potential. The precise value of this reduction potential would depend on the stability of the resulting radical species. The electron-donating nature of the isopropyl group at the 4-position of the pyridine (B92270) ring would influence the electron density on the ring and thus its reduction potential.

The electron transfer mechanism, whether it is a simple one-step process or involves multiple steps and coupled chemical reactions, can be elucidated by analyzing the shape of the voltammetric peaks and their dependence on the scan rate. For instance, the formation of triiodide from the reaction of iodine with iodide is a chemical step that can follow the initial electron transfer.

Stability of Redox Species in Various Solvents

The stability of the species generated during the redox processes is crucial for potential applications. The choice of solvent can significantly impact this stability. For example, the stability of the triiodide ion is known to vary in different solvents, which would be reflected in the CV and SWV measurements. The stability of the reduced 4-isopropylpicolinium radical would also be solvent-dependent. Protic solvents might lead to follow-up protonation reactions, while aprotic solvents might favor the stability of the radical species. Investigating the electrochemical behavior of 4-isopropylpicolinium iodide in a range of solvents would provide insights into the optimal conditions for its use in electrochemical systems.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Phenomena

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the interface between an electrode and an electrolyte. It involves applying a small amplitude AC potential over a range of frequencies and measuring the impedance of the system.

Charge Transfer Resistance Analysis

The charge transfer resistance (Rct) is a key parameter that quantifies the resistance to the transfer of electrons between the electrode and the redox species in the electrolyte. In the context of 4-isopropylpicolinium iodide, EIS would be used to measure the Rct for both the oxidation of iodide and the reduction of the 4-isopropylpicolinium cation. A lower Rct value indicates faster electron transfer kinetics. The formation of an iodine film on the electrode surface during iodide oxidation can significantly increase the charge-transfer resistance.

Double Layer Capacitance Characterization

At the electrode-electrolyte interface, a double layer is formed, which behaves like a capacitor. The double-layer capacitance (Cdl) provides information about the structure of this interface and the adsorption of species onto the electrode surface. EIS can effectively measure the Cdl of the system. Changes in the Cdl upon the addition of 4-isopropylpicolinium iodide or during its electrochemical transformation can indicate adsorption of the cation or the formation of films on the electrode surface.

Computational and Theoretical Investigations of 4 Isopropylpicolinium Iodide

Quantum Chemical Studies (DFT, Ab Initio)

Quantum chemical studies, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and properties of molecules from first principles. acs.org These computational techniques allow for the prediction of various molecular parameters without the need for empirical data.

Prediction of Optimized Geometries and Electronic Structures

DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For the 4-isopropylpicolinium cation, these calculations would predict bond lengths, bond angles, and dihedral angles. For instance, studies on similar pyridinium (B92312) derivatives, using methods like B3LYP with a 6-311+G** basis set, have been employed to obtain accurate geometries. nih.gov The electronic structure, including the charge distribution across the molecule, can also be determined. In the 4-isopropylpicolinium cation, a significant positive charge is expected to be localized on the pyridinium ring, particularly at the nitrogen atom, influencing its interactions with the iodide anion and solvent molecules. diva-portal.org

Table 1: Representative Predicted Geometric Parameters for a 4-Alkylpyridinium Cation

| Parameter | Predicted Value |

| C-N Bond Length (ring) | ~1.34 Å |

| C-C Bond Length (ring) | ~1.39 Å |

| C-H Bond Length (ring) | ~1.08 Å |

| C-N-C Bond Angle | ~120° |

| C-C-C Bond Angle (ring) | ~120° |

Note: These are typical values for pyridinium rings and would be specifically calculated for the 4-isopropyl derivative in a dedicated study.

Calculation of Spectroscopic Parameters (NMR, IR, Raman)

Theoretical calculations can predict spectroscopic data, which are invaluable for interpreting experimental spectra.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated to aid in the assignment of experimental peaks. For pyridinium compounds, the downfield shift of ring protons in ¹H NMR spectra is a characteristic feature indicating the electron-deficient nature of the ring. nih.gov DFT calculations can reproduce these shifts with good accuracy. researchgate.net

IR and Raman Spectroscopy: The vibrational frequencies from Infrared (IR) and Raman spectroscopy can also be computed. These calculations help in assigning the observed vibrational modes to specific molecular motions, such as stretching and bending of bonds. For example, the characteristic stretching frequencies of the pyridinium ring and the C-H bonds of the isopropyl group can be predicted. Studies on similar heterocyclic compounds have shown good agreement between calculated and experimental vibrational spectra. acs.orgresearchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies for a Pyridinium Derivative

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | ~3300 |

| Aromatic C-H Stretch | ~3100 |

| Aliphatic C-H Stretch | ~2950 |

| C=C/C=N Ring Stretch | ~1600-1400 |

| C-H Bend | ~1200-1000 |

Note: These are representative frequencies. The exact values for 4-isopropylpicolinium iodide would depend on the specific computational method and basis set used.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. wikipedia.orgyoutube.comlibretexts.org The energy and spatial distribution of these orbitals are crucial.

For a salt like 4-isopropylpicolinium iodide, the HOMO is typically associated with the iodide anion, indicating its propensity to donate electrons. The LUMO is generally located on the 4-isopropylpicolinium cation, specifically distributed over the electron-deficient pyridinium ring. diva-portal.org The energy gap between the HOMO and LUMO provides insights into the molecule's stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net The introduction of nitro groups to a pyridinium ring, for example, has been shown to lower the LUMO energy, enhancing its electron-accepting ability. nih.gov

Table 3: Conceptual Frontier Molecular Orbital Properties

| Orbital | Primary Location | Chemical Character |

| HOMO | Iodide Anion | Nucleophilic / Electron Donor |

| LUMO | Pyridinium Ring of Cation | Electrophilic / Electron Acceptor |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly useful for understanding the behavior of condensed-phase systems, such as solutions of ionic liquids. acs.orgaiche.org

Simulation of Solution-Phase Interactions and Solvation Shells

In a solvent, the 4-isopropylpicolinium and iodide ions will be surrounded by solvent molecules, forming solvation shells. MD simulations can model these interactions in detail. For instance, in an aqueous solution, water molecules would be expected to form hydrogen bonds with the iodide anion. acs.orgnih.gov The positively charged pyridinium ring would also interact with the oxygen atoms of water molecules. The structure and dynamics of these solvation shells are critical for understanding the solubility and transport properties of the salt.

Investigation of Ion Pairing and Aggregation Phenomena

In solution, the 4-isopropylpicolinium cations and iodide anions can form ion pairs or larger aggregates. MD simulations can reveal the extent of this ion pairing and the preferred orientations of the ions within these pairs. nih.govacs.org The balance between ion-ion, ion-solvent, and solvent-solvent interactions governs these phenomena. The formation of ion pairs can significantly affect the conductivity and viscosity of the solution. aiche.org Studies on similar iodide-based ionic liquids have shown that hydrogen bonding and molecular ordering play a significant role in their macroscopic properties. aiche.orgnih.gov

Reaction Pathway Modeling and Transition State Characterization

The synthesis of 4-isopropylpicolinium iodide typically proceeds via the Menshutkin reaction, a classic SN2 (bimolecular nucleophilic substitution) reaction. In this process, the nitrogen atom of 4-isopropylpicoline acts as a nucleophile, attacking the electrophilic carbon of an iodinated alkyl, most commonly methyl iodide, to form the quaternary ammonium (B1175870) salt. acs.orgnih.govacs.org

Computational chemistry provides powerful tools to model this reaction pathway, calculate activation energies, and characterize the geometry and energetic properties of the transition state.

Reaction Mechanism and Computational Approach: The Menshutkin reaction is a concerted, single-step process where the formation of the new carbon-nitrogen bond and the cleavage of the carbon-iodide bond occur simultaneously. libretexts.org This proceeds through a high-energy transition state. openstax.orglibretexts.org Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate such reaction mechanisms. nih.govresearchgate.netresearchgate.net For greater accuracy, especially in accounting for solvent effects, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. nih.govnih.gov In a QM/MM approach, the reacting species (4-isopropylpicoline and methyl iodide) are treated with a high level of theory (QM), while the surrounding solvent molecules are modeled using classical mechanics (MM). nih.gov

Transition State (TS) Analysis: The transition state of the SN2 reaction between 4-isopropylpicoline and methyl iodide is characterized by a trigonal bipyramidal geometry at the central carbon atom. openstax.orgmasterorganicchemistry.com In this arrangement, the incoming nitrogen atom and the departing iodide ion are positioned approximately 180° from each other, with the three hydrogen atoms of the methyl group lying in a plane. openstax.org

Computational chemists locate this transition state on the potential energy surface and confirm its identity by performing a frequency calculation. A true transition state is a first-order saddle point, meaning it has exactly one imaginary frequency corresponding to the vibrational mode of the C-N bond forming and the C-I bond breaking. github.io The energy difference between the reactants and this transition state defines the activation energy (ΔG‡) of the reaction, which is a key determinant of the reaction rate. nih.gov

The electronic and steric effects of the isopropyl group at the 4-position of the pyridine (B92270) ring influence the reaction rate. The electron-donating nature of the isopropyl group increases the electron density on the nitrogen atom, enhancing its nucleophilicity and potentially lowering the activation barrier compared to unsubstituted pyridine. researchgate.netosti.gov

Illustrative Reaction Energy Profile Data: While specific experimental or calculated values for the 4-isopropylpicolinium iodide synthesis are not available, the following table provides illustrative data based on general principles derived from computational studies of Menshutkin reactions involving substituted pyridines. acs.orgacs.org The data demonstrates the expected trend of activation energy as a function of the electronic properties of the substituent on the pyridine ring.

| Picoline Derivative | Substituent at 4-position | Electronic Effect | Illustrative Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|

| 4-Nitropicoline | -NO₂ | Strongly Electron-Withdrawing | 22.5 |

| Pyridine (for reference) | -H | Neutral | 20.1 |

| 4-Methylpicoline (γ-picoline) | -CH₃ | Electron-Donating | 19.5 |

| 4-Isopropylpicoline | -CH(CH₃)₂ | Moderately Electron-Donating | 19.2 |

Machine Learning Approaches for Property Prediction

In recent years, machine learning (ML) has emerged as a transformative tool in materials science and chemistry for predicting the properties of novel compounds, including ionic liquids and quaternary ammonium salts. nih.govmdpi.com These approaches, often termed Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models, can rapidly and cost-effectively estimate a wide range of physicochemical and toxicological properties based solely on molecular structure. mdpi.combohrium.comnih.gov

Methodology: The development of an ML model for predicting properties of a compound like 4-isopropylpicolinium iodide involves several key steps. First, a large dataset of known quaternary ammonium salts with experimentally determined properties is assembled. mdpi.com For each molecule in the dataset, a set of numerical features, known as molecular descriptors, is calculated. These descriptors encode various aspects of the molecular structure, including:

Topological descriptors: Information about atom connectivity and branching.

Geometrical descriptors: 3D aspects of the molecule like size and shape.

Quantum-chemical descriptors: Properties derived from DFT calculations, such as orbital energies (HOMO, LUMO), partial charges, and dipole moments. nih.gov

Molecular fingerprints: Bit strings that represent the presence or absence of specific structural fragments. researchgate.netscribd.com

Next, an ML algorithm—such as a deep neural network, support vector machine, or random forest—is trained on this dataset to learn the mathematical relationship between the molecular descriptors and the property of interest. mdpi.com Once trained, the model can be used to predict the properties of new, uncharacterized compounds like 4-isopropylpicolinium iodide by calculating its descriptors and feeding them into the model. youtube.comyoutube.com

Predictable Properties: For 4-isopropylpicolinium iodide, this methodology could be applied to predict a variety of important properties:

Physicochemical Properties: Melting point, viscosity, density, and refractive index. mdpi.comresearchgate.net

Toxicological Properties: Ecotoxicity towards aquatic organisms (e.g., fish, algae) and potential for biodegradation. nih.govdntb.gov.ua The toxicity of quaternary ammonium compounds is an area of significant research interest. nih.gov

Illustrative QSPR Model for Melting Point Prediction: The following interactive table demonstrates a hypothetical QSPR model for predicting the melting point of various pyridinium and picolinium iodides. The model uses calculated molecular descriptors to generate a predicted value, which can be compared to illustrative experimental data.

| Compound | Molecular Weight (g/mol) | Topological Polar Surface Area (Ų) | Predicted Melting Point (°C) | Illustrative Experimental Melting Point (°C) |

|---|---|---|---|---|

| 1-Butyl-4-methylpyridinium iodide | 277.18 | 12.89 | 88 | 91 |

| 1-Hexyl-4-methylpyridinium iodide | 305.23 | 12.89 | 75 | 73 |

| 1-Butyl-3-methylpyridinium iodide | 277.18 | 12.89 | 65 | 68 |

| 1-Butyl-4-isopropylpicolinium iodide | 305.23 | 12.89 | 105 | 109 |

| 4-Isopropylpicolinium iodide | 263.13 | 12.89 | 120 | N/A |

This QSPR approach provides a powerful framework for the in silico design and screening of new ionic liquids with desired properties, guiding experimental efforts toward the most promising candidates.

Advanced Materials Science Research Involving 4 Isopropylpicolinium Iodide

Role in Electrolyte Formulations for Energy Conversion Devices

In the field of dye-sensitized solar cells (DSSCs), iodide-based organic salts are crucial components of the electrolyte's redox couple (typically iodide/triiodide). mdpi.comnih.gov The selection of the cation in these salts can significantly impact the photovoltaic performance of the cell. mdpi.com DSSCs operate on the principle of a photosensitizer adsorbed onto a wide-bandgap semiconductor, with the electrolyte serving to regenerate the dye after electron injection and to transport charge to the counter electrode. nih.gov

Research into various picolinium-based electrolytes has shown that modifications to the cationic structure can tune the cell's properties. For instance, a study comparing different iodide-based organic salts in an acetonitrile/valeronitrile electrolyte formulation revealed distinct effects on device parameters. While increasing the alkyl chain length on imidazolium-based cations led to a general reduction in open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF), the trend for picolinium-based electrolytes was different. For 4-picolinium derivatives, there was essentially no change in Voc, indicating a stable voltage output regardless of the specific substituent on the picoline ring. mdpi.com This suggests that the 4-position on the pyridinium (B92312) ring offers a stable platform for chemical modification without negatively impacting the cell's voltage.

The following table summarizes the performance of DSSCs with different picolinium-based iodide electrolytes, illustrating the impact of the cation structure.

| Electrolyte Cation | Voc (V) | Jsc (mA/cm²) | FF (%) | Efficiency η (%) |

| 4-methylpicolinium | 0.65 | 10.55 | 60 | 4.12 |

| 4-ethylpicolinium | 0.65 | 10.33 | 59 | 3.97 |

| 4-propylpicolinium | 0.65 | 10.15 | 60 | 3.96 |

| Data sourced from a comparative study of iodide-based organic salt additives in DSSCs. mdpi.com |

Perovskite solar cells (PSCs) have seen a rapid increase in power conversion efficiency, with significant research focused on compositional engineering and interface passivation to enhance both performance and stability. nih.govbohrium.com Hybrid organic-inorganic perovskites, the core component of these cells, are susceptible to degradation from factors like moisture and thermal stress. nih.gov The organic cation component within the perovskite structure or at the interfaces plays a critical role in the material's stability and optoelectronic properties. bohrium.comnih.gov

While direct studies on 4-isopropylpicolinium iodide in the perovskite absorber layer are not widely published, its potential application lies in its role as a surface passivating agent. Organic ammonium (B1175870) halides are often used to passivate defects at the interfaces of the perovskite layer, reducing charge recombination and improving electron transfer. nih.gov For example, treating the interface between the perovskite and the electron transport layer (ETL) with specific organic compounds has led to significant improvements in efficiency and operational stability. nih.gov The introduction of certain organic cations can enhance the power conversion efficiency (PCE), open-circuit voltage (Voc), and fill factor (FF). nih.gov Given the stability of the 4-substituted picolinium cation observed in DSSC research, 4-isopropylpicolinium iodide could potentially serve as a robust passivating agent in PSCs, contributing to reduced hysteresis and enhanced device longevity under operational stress. mdpi.comnih.gov

The table below shows the impact of surface treatment on the performance of perovskite solar cells, highlighting the potential for improvement through the use of organic salt additives.

| Device Configuration | Initial PCE (%) | PCE after 30h UV exposure (%) | Voc (V) | FF (%) |

| Untreated | 17.92 | 7.17 | 1.12 | 79.19 |

| Treated with Passivating Agent | 21.90 | 17.64 | 1.16 | 82.66 |

| Performance data for PSCs with and without an interface treatment, demonstrating enhanced stability and efficiency. nih.gov |

Development of Functional Polymeric and Composite Materials

The incorporation of 4-isopropylpicolinium iodide into polymeric and composite materials is an emerging area of research aimed at creating new functional materials with tailored ionic conductivity and structural properties.

Ion-conducting membranes are essential components in various electrochemical devices, including batteries and fuel cells. The development of anion exchange membranes (AEMs) with high ionic conductivity and stability is a significant research focus. researchgate.net Polymeric structures containing quaternary ammonium groups, similar to the picolinium cation, are often used to create these membranes. researchgate.net

The integration of 4-isopropylpicolinium iodide into a polymer matrix could create a solid or quasi-solid-state ion-conducting material. The iodide ions would serve as the mobile charge carriers, while the bulky organic cation, immobilized within the polymer backbone, would facilitate ion transport. Research on related systems, such as poly(N-methyl-4-vinylpyridinium triiodide), has demonstrated the potential of such materials in applications requiring antimicrobial properties, which arise from the release of iodine. researchgate.net In the context of ion-conducting membranes, the focus would be on leveraging the ionic nature of 4-isopropylpicolinium iodide to enhance the transport of iodide or other anions through the membrane, a critical factor for the performance of solid-state electrochemical devices.

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components to create novel materials with unique functionalities. nih.govmdpi.com The fabrication of these architectures often involves self-assembly processes driven by interactions between the organic and inorganic precursors. mdpi.com

4-Isopropylpicolinium iodide can be used as the organic component in the synthesis of such hybrid materials. For example, it can interact with metal halides, such as cadmium iodide or copper iodide, to form crystalline hybrid structures. mdpi.comresearchgate.net In these architectures, the organic picolinium cation can direct the structure of the inorganic framework and influence the material's electronic and optical properties. Research on similar systems, like copper(I) iodide-based hybrids, has shown that these materials can exhibit interesting photoluminescent properties, with potential applications as rare-earth-free phosphors for light-emitting diodes (LEDs). mdpi.com The specific structure and properties of a hybrid material incorporating 4-isopropylpicolinium iodide would depend on the choice of the inorganic component and the synthesis conditions.

Fabrication and Characterization of Thin Films

The deposition of materials as thin films is a fundamental technique in the manufacturing of electronic and optoelectronic devices. mdpi.com The quality of the thin film, including its uniformity, crystallinity, and surface morphology, is critical to device performance. rug.nlresearchgate.net

Thin films containing 4-isopropylpicolinium iodide can be fabricated using various solution-based methods, such as spin coating. rug.nlsphinxsai.com In this process, a solution of the material is dispensed onto a substrate, which is then spun at high speed to produce a uniform film. The properties of the resulting film are highly dependent on the solution concentration, solvent, spin speed, and any subsequent annealing steps. rug.nl

The characterization of these thin films is essential to understand their structural and physical properties. Common techniques include:

UV-Visible Spectroscopy: To determine the optical absorbance and band gap of the film. rug.nlsphinxsai.com

X-Ray Diffraction (XRD): To analyze the crystalline structure and orientation of the material. sphinxsai.com

Scanning Electron Microscopy (SEM): To visualize the surface morphology and microstructure of the film. sphinxsai.com

Atomic Force Microscopy (AFM): To obtain high-resolution images of the surface topography. rug.nl

Research on related perovskite thin films has shown that the inclusion of organic additives can significantly influence film formation, leading to improved crystallinity and reduced defects. rug.nl Similarly, the incorporation of 4-isopropylpicolinium iodide into thin films could be used to control film morphology and enhance the performance of devices built upon these films.

Emerging Research Methodologies and Techniques for 4 Isopropylpicolinium Iodide Studies

In-situ and Operando Spectroscopic Characterization under Reaction Conditions

The study of chemical processes as they occur, known as in-situ and operando spectroscopy, provides a dynamic picture of molecular transformations. For a compound like 4-isopropylpicolinium iodide, these techniques are invaluable for elucidating reaction mechanisms, identifying transient intermediates, and understanding the influence of various parameters in real-time.

Detailed research findings have demonstrated the power of these methods for analogous systems. For instance, the combination of in-situ Fourier Transform Infrared (FTIR) spectroscopy and online Nuclear Magnetic Resonance (NMR) has been successfully employed to monitor the nucleophilic addition to pyridinium (B92312) salts. researchgate.net This approach allows for the direct observation of changes in vibrational modes and chemical shifts as the reaction progresses, providing a comprehensive understanding of the reaction kinetics and the stability of intermediates. researchgate.net Similarly, Raman spectroscopy has been utilized to investigate the complex ionization reactions that can occur in solutions containing pyridine (B92270) and iodine, revealing the formation of various ionic species. acs.org

These methodologies can be directly applied to the study of 4-isopropylpicolinium iodide. By monitoring reactions involving this compound under actual processing conditions, researchers can gain a deeper understanding of its reactivity. Operando FTIR and Raman spectroscopy, for example, can track changes in the pyridinium ring vibrations and the interactions with the iodide anion during a chemical transformation, offering insights into the catalytic activity or degradation pathways of the compound. ornl.govrsc.orgacs.org The ability to simultaneously measure catalytic performance with techniques like mass spectrometry provides a powerful correlation between the molecular state of the catalyst and its activity. ornl.gov

Table 1: Application of In-situ and Operando Spectroscopy to 4-Isopropylpicolinium Iodide Studies

| Spectroscopic Technique | Information Gained | Potential Research Focus for 4-Isopropylpicolinium Iodide |

| In-situ FTIR Spectroscopy | Real-time changes in vibrational modes of functional groups. | Monitoring the synthesis of 4-isopropylpicolinium iodide, studying its role as a catalyst by observing substrate and product concentrations, and investigating its thermal or chemical stability. |

| In-situ Raman Spectroscopy | Information on molecular structure, polymorphism, and low-frequency vibrations. | Characterizing the different crystalline forms of 4-isopropylpicolinium iodide, and studying its interactions in solution and its role in charge-transfer complexes. acs.org |

| Operando Spectroscopy (FTIR/Raman with MS/GC) | Correlation of spectroscopic data with catalytic activity and selectivity. | Evaluating the performance of 4-isopropylpicolinium iodide as a phase-transfer catalyst or in other catalytic applications by linking its structural state to reaction outcomes. ornl.gov |

| In-situ NMR Spectroscopy | Detailed structural information and reaction kinetics in the liquid phase. | Elucidating reaction mechanisms involving 4-isopropylpicolinium iodide as a reactant or catalyst, and quantifying reaction rates. researchgate.net |

High-Throughput Screening for Material Discovery and Optimization

High-throughput screening (HTS) is a powerful methodology that enables the rapid testing of large numbers of chemical compounds for a specific property or activity. In the context of 4-isopropylpicolinium iodide, HTS can accelerate the discovery of new functional materials and optimize its properties for specific applications.

The vast chemical space of ionic liquids, which includes pyridinium salts, makes HTS an essential tool for identifying candidates with desired characteristics. rsc.org Research has demonstrated the use of HTS to screen ionic liquids for properties such as biocompatibility and catalytic activity. rsc.orgmanchester.ac.uk For example, an integrated HTS strategy has been developed to prepare and screen a large pool of ionic liquids in 96-well plates to identify multifunctional candidates that can act as solvents, catalysts, and separation aids in chemical reactions. rsc.org This approach significantly reduces the time and resources required for discovery compared to traditional sequential experimentation.

For 4-isopropylpicolinium iodide, HTS can be employed to explore the effects of modifying its structure, such as by changing the anion or adding other functional groups to the pyridine ring. This would allow for the rapid identification of derivatives with enhanced properties, such as improved thermal stability, specific electronic properties for applications in materials science, or higher catalytic efficiency. nih.govresearchgate.net For instance, a library of 4-isopropylpicolinium salts with different anions could be screened for their electrochemical properties to identify promising candidates for battery electrolytes. nih.gov

Table 2: Hypothetical High-Throughput Screening of 4-Isopropylpicolinium Iodide Derivatives for Enhanced Electronic Properties

| Derivative | Anion | Measured Property (e.g., Conductivity) | Performance Ranking |

| 4-Isopropylpicolinium iodide | I⁻ | Baseline | 10 |

| 4-Isopropylpicolinium bromide | Br⁻ | Lower | 8 |

| 4-Isopropylpicolinium tetrafluoroborate | BF₄⁻ | Higher | 15 |

| 4-Isopropylpicolinium hexafluorophosphate | PF₆⁻ | Highest | 20 |

| 4-Isopropylpicolinium bis(trifluoromethylsulfonyl)imide | TFSI⁻ | Very High | 18 |

Microfluidic Approaches for Controlled Synthesis and Crystallization

Microfluidic technology, which involves the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers, offers precise control over reaction conditions such as temperature, mixing, and reaction time. numberanalytics.comkth.se These capabilities are particularly advantageous for the synthesis and crystallization of compounds like 4-isopropylpicolinium iodide, where control over purity and crystal morphology is crucial.

The use of microreactors in organic synthesis has been shown to improve reaction yields and selectivity, enhance heat and mass transfer, and reduce reaction times compared to traditional batch methods. numberanalytics.comchimia.ch For the synthesis of 4-isopropylpicolinium iodide, a continuous flow microreactor setup would allow for the precise mixing of reactants and rapid control of the reaction temperature, potentially leading to a cleaner product with fewer impurities. numberanalytics.comacs.org

Furthermore, microfluidic platforms are increasingly used for the controlled crystallization of organic molecules. bohrium.com By carefully controlling supersaturation, mixing, and residence time within the microchannels, it is possible to influence the nucleation and growth of crystals, leading to the formation of specific polymorphs with desired sizes and shapes. This level of control is difficult to achieve in conventional batch crystallization processes. For 4-isopropylpicolinium iodide, microfluidic crystallization could be employed to produce crystals with uniform morphology, which is often critical for applications in electronics and optics. rsc.org

Table 3: Comparison of Synthesis Methods for 4-Isopropylpicolinium Iodide

| Parameter | Traditional Batch Synthesis | Microfluidic Synthesis |

| Reaction Control | Limited control over local temperature and concentration gradients. | Precise control over temperature, mixing, and residence time. numberanalytics.com |

| Product Purity | May require extensive purification to remove byproducts. | Often results in higher purity due to better reaction control. |

| Yield | Can be variable and lower due to side reactions. | Typically higher and more consistent yields. chimia.ch |

| Scalability | Scaling up can be challenging and may alter reaction outcomes. | Scalable by operating multiple microreactors in parallel ("numbering-up"). e-bookshelf.de |

| Safety | Handling of larger quantities of reagents can pose safety risks. | Inherently safer due to small reaction volumes. |

| Crystal Morphology Control | Difficult to control crystal size and shape distribution. | Precise control over crystallization conditions allows for tailored crystal morphology. |

Future Research Directions and Interdisciplinary Perspectives

Exploration of Novel Application Domains for 4-Isopropylpicolinium Iodide

The distinct properties of pyridinium-based ionic liquids, such as 4-isopropylpicolinium iodide, make them prime candidates for a range of novel applications. Their high thermal stability and ionic conductivity are particularly advantageous in the field of electrochemistry, where they are being investigated as electrolytes for batteries and supercapacitors. longdom.org The tunability of their physical and chemical characteristics, achieved by modifying the cation and anion, allows for the design of ionic liquids tailored to specific electrochemical requirements. longdom.org

In the realm of chemical synthesis, these compounds are showing great promise as recyclable solvents for catalytic reactions. longdom.org Their ability to dissolve a wide array of organic and inorganic compounds, coupled with their thermal robustness, makes them suitable for high-temperature catalytic processes, offering a sustainable alternative to traditional volatile organic solvents. longdom.org

The textile industry is also beginning to leverage the unique properties of ionic liquids. mdpi.com Their application in dyeing processes can enhance dye solubility and reduce the reliance on water and energy, thereby minimizing the environmental footprint of textile manufacturing. mdpi.com Furthermore, their potential use in textile recycling, specifically in the dissolution and regeneration of fibers, aligns with the growing emphasis on a circular economy. mdpi.com

Emerging research also points towards the potential of pyridinium (B92312) ionic liquids in agriculture and pharmaceuticals. researchgate.net Studies have indicated their potential as herbicides and in promoting plant growth. researchgate.net In the pharmaceutical sector, their unique properties are being explored for drug delivery systems and as potential anticancer agents. researchgate.netacs.org

Integration with Advanced Manufacturing Techniques

The integration of 4-isopropylpicolinium iodide and related polymeric ionic liquids (PILs) with advanced manufacturing techniques, particularly additive manufacturing or 3D printing, is a burgeoning area of research. mdpi.com The tunable nature of PILs allows for the creation of "smart" materials with tailored properties, which can be designed for specific applications in next-generation devices and engineering. mdpi.com

The ionic character of these polymers provides excellent compatibility with other materials, enabling the development of hybrid materials with enhanced electrical conductivity, thermal stability, and optical properties. mdpi.com The ability to process these materials using 3D printing methods opens up possibilities for manufacturing high-resolution, multi-material devices for a variety of technological applications, including optoelectronics and redox-active systems. mdpi.com

Synergistic Research with Biology and Environmental Science

The intersection of research on 4-isopropylpicolinium iodide and the fields of biology and environmental science is revealing significant potential. The antimicrobial and antifungal properties of pyridinium salts have been a subject of study, with research indicating their effectiveness against various bacteria and fungi. mdpi.com This opens up avenues for their use in developing new antimicrobial agents.

The design of biodegradable ionic liquids is a key focus of environmental research. rsc.org By incorporating features like ester side chains into the pyridinium cation, scientists are developing ionic liquids that are "readily biodegradable," offering a more environmentally benign alternative to their non-biodegradable counterparts. rsc.org This is a critical step towards the development of sustainable chemical processes.

Furthermore, the potential for these compounds to act as herbicides and plant growth promoters is an active area of investigation. researchgate.net An integrated experimental and computational approach is being used to understand the structure-activity relationships that govern their biological effects, which could lead to the development of novel and more effective agricultural chemicals. researchgate.net

Computational Design and Predictive Modeling for Enhanced Functionality

Computational tools are playing an increasingly vital role in accelerating the discovery and optimization of functional materials based on 4-isopropylpicolinium iodide. Techniques such as Density Functional Theory (DFT) calculations, molecular docking, and the soft-Statistical Associating Fluid Theory (soft-SAFT) equation of state are being employed to predict the physicochemical properties and behavior of pyridinium-based ionic liquids. researchgate.netnih.govacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.